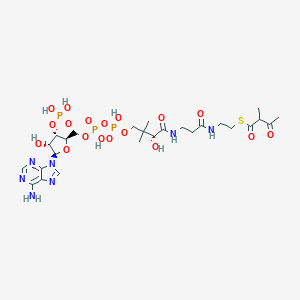

2-Methylacetoacetyl-coa

Description

Properties

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNODHRSCRALBF-NQNBQJKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70986160 | |

| Record name | 2-Methylacetoacetyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

865.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6712-01-2 | |

| Record name | 2-Methylacetoacetyl coenzyme A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6712-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylacetoacetyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylacetoacetyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of 2-Methylacetoacetyl-CoA in Isoleucine Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of 2-methylacetoacetyl-CoA in the metabolic breakdown of the essential branched-chain amino acid, isoleucine. A thorough understanding of this pathway is crucial for researchers in metabolic diseases, scientists studying enzyme kinetics and regulation, and professionals involved in the development of therapeutic interventions for related inborn errors of metabolism. This document provides a detailed overview of the isoleucine catabolism pathway, quantitative data on key enzymes, comprehensive experimental protocols, and visualizations of the involved pathways and workflows.

Introduction to Isoleucine Catabolism

Isoleucine, along with leucine (B10760876) and valine, is a branched-chain amino acid (BCAA) that plays a vital role in protein synthesis and energy homeostasis. The catabolism of BCAAs is unique in that it is initiated primarily in extrahepatic tissues, such as skeletal muscle. The breakdown of isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter central metabolic pathways for energy production. This makes isoleucine both a ketogenic and a glucogenic amino acid. A key intermediate in this pathway is this compound, and its processing is a critical juncture in the complete oxidation of isoleucine.

The Isoleucine Catabolism Pathway

The catabolic pathway of L-isoleucine can be broadly divided into a series of enzymatic reactions that convert the amino acid into Krebs cycle intermediates. The initial steps are shared with other BCAAs, involving a transamination and an oxidative decarboxylation. The subsequent steps are specific to isoleucine degradation.

The pathway proceeds as follows:

-

Transamination: L-Isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then converted to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH).

-

Dehydrogenation: (S)-2-methylbutanoyl-CoA is oxidized to 2-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase (IVD).

-

Hydration: Enoyl-CoA hydratase adds a water molecule to 2-methylcrotonyl-CoA to form (2S,3R)-3-hydroxy-2-methylbutanoyl-CoA.

-

Dehydrogenation: (2S,3R)-3-hydroxy-2-methylbutanoyl-CoA is oxidized to This compound by 3-hydroxyacyl-CoA dehydrogenase.

-

Thiolytic Cleavage: In the final and critical step, This compound is cleaved by the enzyme This compound thiolase (also known as mitochondrial acetoacetyl-CoA thiolase T2 or β-ketothiolase), encoded by the ACAT1 gene, into acetyl-CoA and propionyl-CoA .[1][2]

Acetyl-CoA can directly enter the citric acid cycle, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate, in a three-step process.

Below is a diagram illustrating the isoleucine catabolism pathway with a focus on the formation and cleavage of this compound.

Quantitative Data on Key Enzymes

| Enzyme | Gene | Substrate | Km | Vmax | Activators | Inhibitors | Notes |

| This compound Thiolase (T2) | ACAT1 | This compound | - | - | K+ | - | Degrades acetoacetyl-CoA and this compound with similar catalytic efficiencies. Turnover numbers increase with potassium ion concentration. |

| Oleoyl-CoA | 1.3 µM | - | Data for a different substrate of ACAT1, highlighting its role in lipid metabolism. | ||||

| Stearoyl-CoA | 6.4 µM | - | Data for a different substrate of ACAT1, highlighting its role in lipid metabolism. |

Note: Specific Km and Vmax values for this compound as a substrate for human ACAT1 are not consistently reported in the literature. The table will be updated as more definitive data becomes available.

Experimental Protocols

Measurement of this compound Thiolase (ACAT1) Activity

This spectrophotometric assay measures the thiolytic cleavage of this compound. The reaction is coupled to the formation of NADH, which can be monitored by the change in absorbance at 340 nm.

Principle: The acetyl-CoA produced from the cleavage of this compound is used by citrate (B86180) synthase to condense with oxaloacetate to form citrate. Oxaloacetate is generated from the oxidation of malate (B86768) by malate dehydrogenase, a reaction that reduces NAD+ to NADH.[3]

Materials:

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

-

Tris-HCl buffer (1 M, pH 8.1)

-

MgCl2 (1 M)

-

Dithiothreitol (DTT, 100 mM)

-

NAD+ (10 mM)

-

Malate (100 mM)

-

Coenzyme A (CoA, 10 mM)

-

Malate dehydrogenase (MDH)

-

Citrate synthase (CS)

-

This compound (substrate)

-

Cell or tissue lysate containing ACAT1

Procedure:

-

Prepare a reaction mixture containing Tris-HCl, MgCl2, DTT, NAD+, malate, CoA, MDH, and CS in a cuvette.

-

Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes to establish a baseline.

-

Initiate the reaction by adding this compound.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Analysis of Isoleucine Catabolites in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the diagnosis of inborn errors of isoleucine metabolism, such as β-ketothiolase deficiency, by detecting and quantifying abnormal organic acids in urine.[4][5]

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified by GC-MS.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Urine sample

-

Internal standard (e.g., 3,3-dimethylglutaric acid)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate (B1210297)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

Sample Preparation:

-

Thaw the frozen urine sample.

-

Add a known amount of the internal standard to an aliquot of the urine.

-

Acidify the urine with HCl to a pH of approximately 1.

-

Saturate the sample with NaCl.

-

-

Extraction:

-

Extract the organic acids from the acidified urine using ethyl acetate. Repeat the extraction twice.

-

Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add pyridine and BSTFA with 1% TMCS.

-

Incubate the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separate the TMS-derivatized organic acids on a suitable capillary column using a temperature gradient.

-

Identify the compounds based on their retention times and mass spectra by comparing them to a library of known compounds.

-

Quantify the analytes by comparing their peak areas to that of the internal standard.

-

Genetic Analysis of the ACAT1 Gene for Mutation Detection

This protocol outlines the steps for identifying mutations in the ACAT1 gene, which is essential for confirming a diagnosis of β-ketothiolase deficiency.[2][6]

Principle: The coding regions and exon-intron boundaries of the ACAT1 gene are amplified by polymerase chain reaction (PCR) and then sequenced to identify any disease-causing mutations.

Materials:

-

Genomic DNA extracted from the patient's blood or other tissue

-

PCR primers specific for the exons of the ACAT1 gene

-

DNA polymerase and PCR reaction buffer

-

Thermocycler

-

Agarose (B213101) gel electrophoresis equipment

-

DNA sequencing reagents and equipment (e.g., Sanger sequencing or Next-Generation Sequencing)

Procedure:

-

PCR Amplification:

-

Design primers to amplify each of the 12 exons and their flanking intronic regions of the ACAT1 gene.

-

Perform PCR for each exon using the patient's genomic DNA as a template.

-

-

Verification of PCR Products:

-

Run the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.

-

-

DNA Sequencing:

-

Purify the PCR products.

-

Sequence the purified PCR products using Sanger sequencing or a next-generation sequencing platform.

-

-

Sequence Analysis:

-

Align the patient's sequence with the reference sequence of the ACAT1 gene.

-

Identify any variations (mutations) in the patient's DNA sequence.

-

Analyze the potential impact of any identified mutations on the function of the ACAT1 protein (e.g., missense, nonsense, frameshift, splice site mutations).

-

Regulation of Isoleucine Catabolism

The catabolism of isoleucine is a tightly regulated process to meet the metabolic needs of the organism while preventing the accumulation of toxic intermediates. The primary point of regulation is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is regulated by a phosphorylation/dephosphorylation cycle.[7] The activity of the final enzyme in the pathway, ACAT1, is also subject to regulation.

The expression of the ACAT1 gene can be influenced by various transcription factors and signaling pathways. For instance, its expression is promoted by leptin, angiotensin II, and insulin (B600854) in human monocytes/macrophages. The insulin-mediated regulation involves the ERK, p38MAPK, and JNK signaling pathways.

Clinical Significance: β-Ketothiolase Deficiency

A deficiency in the ACAT1 enzyme leads to the autosomal recessive metabolic disorder known as β-ketothiolase deficiency (also called mitochondrial acetoacetyl-CoA thiolase deficiency).[8][9] This deficiency impairs the final step of isoleucine catabolism and also affects ketone body metabolism.

Pathophysiology: The inability to cleave this compound leads to its accumulation and the accumulation of upstream metabolites, such as 2-methyl-3-hydroxybutyric acid and tiglylglycine.[10] This results in episodes of severe ketoacidosis, often triggered by metabolic stress such as fasting, infection, or a high-protein diet.

Clinical Presentation: Patients typically present in early childhood with episodes of vomiting, lethargy, and rapid breathing. If left untreated, these episodes can progress to coma and can be life-threatening.

Diagnosis and Management: Diagnosis is based on the characteristic pattern of organic acids in the urine, particularly the presence of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine. The diagnosis is confirmed by enzymatic assays in fibroblasts or by molecular genetic testing of the ACAT1 gene. Management involves avoiding fasting, a low-protein diet, and aggressive treatment of acute ketoacidotic episodes with intravenous fluids, glucose, and bicarbonate.

The following diagram illustrates a typical workflow for the diagnosis of β-ketothiolase deficiency.

Conclusion

This compound stands as a central metabolite in the catabolism of isoleucine. Its efficient cleavage by ACAT1 is paramount for the complete oxidation of this essential amino acid and for maintaining metabolic homeostasis. Deficiencies in this pathway, particularly in the ACAT1 enzyme, lead to the serious metabolic disorder β-ketothiolase deficiency. A comprehensive understanding of the enzymatic reactions, their regulation, and the associated analytical methods is essential for the diagnosis and development of effective management strategies for this and related metabolic diseases. Further research into the kinetic properties of all enzymes in the isoleucine catabolism pathway and their intricate regulatory networks will continue to advance our knowledge and improve patient outcomes.

References

- 1. ACAT1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. [Analysis of ACAT1 gene variants in a patient with β-ketothiolase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erndim.org [erndim.org]

- 5. aurametrix.weebly.com [aurametrix.weebly.com]

- 6. providers2.genedx.com [providers2.genedx.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

The Biochemical Crossroads of Isoleucine Metabolism: A Technical Guide to the 2-Methylacetoacetyl-CoA Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical pathway involving 2-Methylacetoacetyl-CoA, a critical intermediate in the catabolism of the branched-chain amino acid, isoleucine. This document details the enzymatic reactions, regulatory mechanisms, and clinical significance of this pathway, with a particular focus on the inborn error of metabolism associated with its dysfunction. Quantitative data, detailed experimental protocols, and visual diagrams are provided to support advanced research and drug development efforts.

Introduction to the this compound Pathway

The this compound pathway is a segment of the larger metabolic route responsible for the degradation of isoleucine, one of the three essential branched-chain amino acids (BCAAs).[1][2] Unlike most other amino acids, BCAAs are primarily catabolized in extrahepatic tissues, such as skeletal muscle.[2] The breakdown of isoleucine generates acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production or be utilized in other biosynthetic pathways.[1][2] this compound is the penultimate intermediate in this pathway, positioned at a crucial metabolic junction. Its proper metabolism is vital for maintaining cellular energy homeostasis and preventing the accumulation of toxic byproducts.

The Isoleucine Degradation Pathway: From Amino Acid to Acetyl-CoA and Propionyl-CoA

The catabolism of L-isoleucine to acetyl-CoA and propionyl-CoA involves a series of enzymatic reactions. The formation of this compound is a key part of this process.

Enzymatic Steps Leading to this compound

The initial steps of isoleucine degradation are shared with the other BCAAs, involving a transaminase and a dehydrogenase complex.[3] Subsequently, the pathway diverges. The specific sequence leading to this compound is as follows:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH).

-

Dehydrogenation: 2-methylbutyryl-CoA is oxidized to tiglyl-CoA by isovaleryl-CoA dehydrogenase (IVD).

-

Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.

-

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to This compound by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.[4]

The Final Thiolytic Cleavage

The final step of the pathway involves the cleavage of this compound into two smaller, metabolically versatile molecules:

-

Enzyme: Mitochondrial acetoacetyl-CoA thiolase (T2), also known as β-ketothiolase.[5][6]

-

Reaction: this compound + CoA → Acetyl-CoA + Propionyl-CoA

-

EC Number: 2.3.1.9[5]

This reaction is critical for completing the degradation of the isoleucine carbon skeleton.

Quantitative Data

This section summarizes key quantitative data related to the this compound pathway, including enzyme kinetics and metabolite concentrations.

Enzyme Kinetics of Human Mitochondrial Acetoacetyl-CoA Thiolase (T2)

Mitochondrial acetoacetyl-CoA thiolase (T2) is a key enzyme in this pathway, and its activity is crucial for the final cleavage step.

| Substrate | K_m (μM) | V_max (μmol/min/mg) | Ion Activation | Reference |

| Acetoacetyl-CoA | ~50 | ~150 | Activated by K+ ions | [7] |

| This compound | Similar to Acetoacetyl-CoA | Similar to Acetoacetyl-CoA | Activated by K+ ions | [7] |

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and ion concentrations.

Urinary Metabolite Concentrations in Health and Disease

Deficiency in mitochondrial acetoacetyl-CoA thiolase (T2) leads to the accumulation of specific organic acids in the urine.

| Metabolite | Normal Range (mmol/mol creatinine) | Pathological Range in T2 Deficiency (mmol/mol creatinine) | Reference |

| 2-Methyl-3-hydroxybutyric acid | 0 - 4 | Significantly elevated | [8] |

| 2-Methylacetoacetic acid | 0 - 0 | Significantly elevated | [6] |

| Tiglylglycine | 0 - 0.04 µg/g creatinine (B1669602) (approx. < 3.8 mmol/mol creatinine) | Moderately to significantly elevated | [1] |

Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency

A deficiency in the T2 enzyme is an autosomal recessive inborn error of metabolism that affects both isoleucine catabolism and ketone body utilization.[9][10] This condition, also known as beta-ketothiolase deficiency, is characterized by intermittent episodes of ketoacidosis, often triggered by metabolic stress such as fasting or illness.[10][11]

Clinical Presentation

Patients with T2 deficiency are typically asymptomatic between episodes.[11] During a metabolic crisis, they may present with:

Biochemical Profile

The diagnosis of T2 deficiency is primarily based on the characteristic pattern of organic acids in the urine.[11] During a ketoacidotic episode, there is a marked elevation of:

Acylcarnitine analysis may also show elevated levels of tiglylcarnitine (B1262128) (C5:1) and 2-methyl-3-hydroxybutyrylcarnitine (C5-OH).[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the diagnosis and study of the this compound pathway and its associated disorders.

Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for diagnosing T2 deficiency.[13]

Objective: To quantify the levels of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine in urine.

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and quantified using GC-MS. A stable isotope-labeled internal standard is used for accurate quantification.[14]

Methodology:

-

Sample Preparation:

-

Thaw a frozen urine sample and centrifuge to remove any precipitate.

-

Take a specific volume of the supernatant (e.g., 1 mL) and add a known amount of a stable isotope-labeled internal standard (e.g., deuterated organic acids).

-

Acidify the sample to a pH of approximately 1 with hydrochloric acid.

-

-

Extraction:

-

Perform a liquid-liquid extraction of the organic acids using an organic solvent such as ethyl acetate. Repeat the extraction twice.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the organic acids into their volatile trimethylsilyl (B98337) derivatives.

-

Incubate the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature program to separate the different organic acid derivatives.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the target organic acids and the internal standard.

-

-

Quantification:

-

Calculate the concentration of each organic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the organic acids.

-

Normalize the results to the urinary creatinine concentration.

-

Enzyme Assay for Mitochondrial Acetoacetyl-CoA Thiolase (T2) in Fibroblasts

This assay directly measures the activity of the T2 enzyme and is used for definitive diagnosis.[15]

Objective: To determine the specific activity of mitochondrial acetoacetyl-CoA thiolase in cultured skin fibroblasts.

Principle: The thiolytic cleavage of this compound by T2 is coupled to a subsequent reaction that can be monitored spectrophotometrically. A common method involves a coupled assay with tiglyl-CoA as a substrate, although assays directly measuring the cleavage of acetoacetyl-CoA with potassium ion activation are considered more specific for T2 deficiency.[16]

Methodology:

-

Cell Culture and Homogenization:

-

Culture human skin fibroblasts to confluency.

-

Harvest the cells, wash with phosphate-buffered saline, and resuspend in a homogenization buffer.

-

Disrupt the cells by sonication on ice.

-

Centrifuge the homogenate to pellet cellular debris, and use the supernatant for the assay.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing:

-

Potassium phosphate (B84403) buffer (pH 8.0)

-

Coenzyme A (CoA)

-

Potassium chloride (for T2 activation)[7]

-

A coupling enzyme and its substrate (e.g., citrate (B86180) synthase and oxaloacetate if measuring acetyl-CoA production, though this is less specific). A more direct assay measures the decrease in absorbance of the enol form of this compound at around 303 nm.

-

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the cell homogenate with the assay mixture.

-

Initiate the reaction by adding the substrate, this compound.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 303 nm) over time using a spectrophotometer.

-

-

Calculation of Enzyme Activity:

-

Determine the rate of the reaction from the linear portion of the absorbance change over time.

-

Calculate the specific enzyme activity (e.g., in nmol/min/mg of protein) using the molar extinction coefficient of the substrate and the protein concentration of the cell homogenate.

-

-

Protein Determination:

-

Measure the total protein concentration in the cell homogenate using a standard method (e.g., Bradford or BCA assay) for normalization of the enzyme activity.

-

Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the this compound pathway and a typical diagnostic workflow for T2 deficiency.

Caption: The metabolic pathway for the degradation of L-isoleucine.

Caption: Diagnostic workflow for mitochondrial acetoacetyl-CoA thiolase (T2) deficiency.

Regulation of the Pathway and Connection to Other Metabolic Routes

The degradation of isoleucine is regulated, in part, by the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is a key control point for BCAA catabolism.[17] This complex is regulated by phosphorylation and dephosphorylation.[18]

The this compound pathway is intricately linked to ketone body metabolism. The enzyme T2 is also responsible for the final step in ketolysis (the breakdown of ketone bodies for energy) in extrahepatic tissues, where it cleaves acetoacetyl-CoA into two molecules of acetyl-CoA. This dual role of T2 highlights its importance in providing energy from both amino acid and fat metabolism. In T2 deficiency, both pathways are impaired, leading to the characteristic ketoacidosis.[2]

Conclusion

The biochemical pathway involving this compound is a fundamental component of isoleucine metabolism with significant clinical implications. A thorough understanding of its enzymatic steps, regulation, and the pathophysiology of its associated genetic disorder is crucial for the development of effective diagnostic and therapeutic strategies. This technical guide provides a solid foundation of data, protocols, and visual aids to support the scientific community in advancing research in this critical area of human metabolism.

References

- 1. Tiglylglycine (TG) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Newborn Screening Codes [lhncbc.nlm.nih.gov]

- 5. EC 2.3.1.9 [iubmb.qmul.ac.uk]

- 6. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Mitochondrial this compound thiolase deficiency: an inborn error of isoleucine and ketone body metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. orpha.net [orpha.net]

- 12. babysfirsttest.org [babysfirsttest.org]

- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 14. [Quantitative analysis of urinary organic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A case of 2-methylacetoacetyl CoA thiolase deficiency with coincidental chromosome abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency: T2-deficient patients with "mild" mutation(s) were previously misinterpreted as normal by the coupled assay with tiglyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

The Crossroads of Metabolism: A Technical Guide to 2-Methylacetoacetyl-CoA

An In-depth Exploration of its Discovery, Metabolic Significance, and Analytical Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-Methylacetoacetyl-Coenzyme A (2-MAA-CoA) is a pivotal intermediate in the catabolism of the branched-chain amino acid isoleucine. Its strategic position also links it to ketone body metabolism, making it a molecule of significant interest in the study of several inborn errors of metabolism. This technical guide provides a comprehensive overview of the discovery and history of 2-MAA-CoA in metabolic research, its core metabolic roles, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of metabolic pathways.

Discovery and History

The elucidation of the role of 2-Methylacetoacetyl-CoA is intrinsically linked to the study of isoleucine metabolism and the investigation of a specific inborn error of metabolism. While the enzymatic steps of isoleucine degradation were being mapped out, the identification of key intermediates was crucial.

Research in the 1970s, particularly studies on bacterial pathways such as in Pseudomonas putida, was instrumental in defining the steps of isoleucine catabolism. These studies provided evidence for the oxidation of 2-methyl-3-hydroxybutyryl-CoA to form this compound[1].

The clinical significance of this pathway was highlighted with the first description of beta-ketothiolase deficiency in 1971[2]. This autosomal recessive disorder, characterized by the inability to properly process isoleucine and ketone bodies, led to a focus on the final steps of isoleucine degradation. By 1993, a review of 22 published cases of mitochondrial this compound thiolase deficiency solidified the understanding of its clinical presentation and metabolic consequences[3]. The synthesis and characterization of this compound in 1983 were pivotal for the development of specific enzyme assays and the definitive identification of the enzymatic defect in patients[2].

Metabolic Significance

This compound stands at a critical juncture of two major metabolic pathways: the degradation of isoleucine and the metabolism of ketone bodies.

Isoleucine Catabolism

Isoleucine, an essential branched-chain amino acid, is catabolized through a series of enzymatic reactions primarily in the mitochondria. Following transamination and oxidative decarboxylation, the resulting acyl-CoA derivative undergoes several transformations. The final step in this pathway is the thiolytic cleavage of this compound by the enzyme mitochondrial acetoacetyl-CoA thiolase (ACAT1, also known as β-ketothiolase or T2)[4]. This reaction yields two important products: acetyl-CoA, which can enter the citric acid cycle for energy production, and propionyl-CoA, which can be converted to succinyl-CoA and also enter the citric acid cycle[4].

Connection to Ketone Body Metabolism

The enzyme responsible for the cleavage of this compound, ACAT1, is also a key player in ketone body metabolism. In extrahepatic tissues, ACAT1 catalyzes the thiolysis of acetoacetyl-CoA into two molecules of acetyl-CoA, a crucial step in the utilization of ketone bodies for energy[4]. A deficiency in ACAT1, therefore, impairs both isoleucine degradation and the ability of peripheral tissues to use ketone bodies, leading to the characteristic ketoacidosis seen in patients with beta-ketothiolase deficiency[3].

Quantitative Data

The enzymatic activity of mitochondrial acetoacetyl-CoA thiolase (ACAT1) with this compound as a substrate is crucial for understanding the kinetics of isoleucine metabolism. A 2007 study provided significant insights into the kinetic properties of human ACAT1[5]. It was demonstrated that T2 can degrade both acetoacetyl-CoA and this compound with similar catalytic efficiencies[5]. Furthermore, the turnover numbers for both substrates were found to increase approximately 3-fold as the potassium ion concentration was raised from 0 to 40 mM KCl[5].

| Substrate | Enzyme | Km | Vmax / kcat | Conditions | Reference |

| This compound | Human Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1/T2) | Similar to Acetoacetyl-CoA | Turnover number increases ~3-fold with 40 mM KCl | 37°C, pH 8.0 | [5] |

| Acetoacetyl-CoA | Human Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1/T2) | - | Turnover number increases ~3-fold with 40 mM KCl | 37°C, pH 8.0 | [5] |

Note: Specific Km and Vmax values were not explicitly provided in the readily available literature, but the relative efficiency was highlighted.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is a prerequisite for in vitro studies of the enzymes involved in its metabolism. A method for its preparation and purification was described in 1983[2].

Protocol Outline:

-

Synthesis: The synthesis involves the reaction of coenzyme A with a suitable 2-methylacetoacetyl derivative.

-

Purification: The synthesized this compound is then purified using ion-exchange chromatography.

-

Characterization: The purity and identity of the final product are confirmed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)[2].

References

- 1. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Two Infants With Beta-Ketothiolase Deficiency Identified by Newborn Screening in China [frontiersin.org]

- 3. Mitochondrial this compound thiolase deficiency: an inborn error of isoleucine and ketone body metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [benchchem.com]

- 5. Crystallographic and kinetic studies of human mitochondrial acetoacetyl-CoA thiolase: the importance of potassium and chloride ions for its structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methylacetoacetyl-CoA Thiolase (β-Ketothiolase): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetyl-CoA thiolase, also known as mitochondrial acetoacetyl-CoA thiolase (T2) or β-ketothiolase, is a critical enzyme encoded by the ACAT1 gene.[1][2] It plays a pivotal role in two major metabolic pathways: the final step of isoleucine catabolism and the utilization of ketone bodies.[3][4] This enzyme catalyzes the CoA-dependent thiolytic cleavage of this compound and acetoacetyl-CoA.[5] Deficiency of T2 leads to a rare autosomal recessive disorder known as β-ketothiolase deficiency, characterized by intermittent ketoacidotic episodes.[3][6] This guide provides an in-depth overview of the function, mechanism, and clinical significance of this compound thiolase, along with detailed experimental protocols for its study.

Function and Metabolic Significance

This compound thiolase is a key player in two vital metabolic pathways:

-

Isoleucine Catabolism: In the final step of the breakdown of the branched-chain amino acid isoleucine, T2 catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA.[3] This is a crucial step for the complete oxidation of isoleucine for energy production.

-

Ketone Body Metabolism (Ketolysis): During periods of prolonged fasting, starvation, or a high-fat/low-carbohydrate diet, the liver produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from fatty acids.[7][8] These ketone bodies are transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, to be used as an alternative energy source.[8] In these tissues, T2 catalyzes the thiolytic cleavage of acetoacetyl-CoA (formed from the activation of acetoacetate) into two molecules of acetyl-CoA, which then enter the citric acid cycle for ATP production.[3][9]

A deficiency in T2 activity leads to the accumulation of this compound and its upstream metabolites, as well as impaired ketone body utilization.[3] This results in the characteristic clinical presentation of β-ketothiolase deficiency, which includes episodes of severe ketoacidosis often triggered by illness, fasting, or high protein intake.[6][10]

Enzymatic Mechanism

The catalytic mechanism of this compound thiolase proceeds via a two-step "ping-pong" kinetic mechanism involving a covalent acetyl-enzyme intermediate. The active site of the enzyme contains key catalytic residues, including two cysteine residues.

The proposed mechanism for the thiolytic cleavage of this compound is as follows:

-

Acylation: A nucleophilic cysteine residue in the active site attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate which then collapses, releasing propionyl-CoA and forming a covalent acetyl-enzyme intermediate.

-

Deacylation: A molecule of coenzyme A (CoA-SH) enters the active site. A second cysteine residue, acting as a general base, deprotonates the thiol group of CoA. The resulting thiolate anion then attacks the acetyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate collapses to release acetyl-CoA and regenerate the free enzyme.

Quantitative Data

Table 1: Kinetic Parameters of Human Mitochondrial this compound Thiolase (T2)

| Substrate | Km (μM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Acetoacetyl-CoA | - | - | 14.8 | [11] |

| This compound | - | - | - | [5] |

Data for human T2 is limited in the literature. The provided kcat for acetoacetyl-CoA is for the mitochondrial 3-ketoacyl-CoA thiolase (ACAA2), which shares similarities with T2. The kinetic measurements show that T2 can degrade acetoacetyl-CoA and this compound with similar catalytic efficiencies. For both substrates, the turnover numbers increase approximately 3-fold when the potassium ion concentration is increased from 0 to 40 mM KCl.[5]

Experimental Protocols

Spectrophotometric Assay for this compound Thiolase Activity

This protocol describes a continuous spectrophotometric assay to measure the thiolytic cleavage of acetoacetyl-CoA by T2 in cultured fibroblasts.

Materials:

-

Cultured human fibroblasts

-

Phosphate buffered saline (PBS)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

-

Acetoacetyl-CoA solution (10 mM stock in water)

-

Coenzyme A (CoA) solution (10 mM stock in water)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM stock in ethanol)

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Cell Lysate Preparation:

-

Harvest cultured fibroblasts and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in a small volume of PBS and sonicate on ice to lyse the cells.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up the reaction mixture in a 1 ml cuvette as follows:

-

Assay Buffer: 950 µL

-

DTNB solution: 10 µL

-

CoA solution: 10 µL

-

Cell lysate (containing 10-50 µg of protein): x µL

-

ddH2O to a final volume of 990 µL

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of the acetoacetyl-CoA solution.

-

Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of CoA-SH generation, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored compound with an absorbance maximum at 412 nm.

-

Calculation of Enzyme Activity:

The specific activity of the enzyme is calculated using the Beer-Lambert law:

Specific Activity (U/mg) = (ΔA412/min) / (ε * l * [Protein])

Where:

-

ΔA412/min is the rate of change in absorbance at 412 nm per minute.

-

ε is the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

-

l is the path length of the cuvette (typically 1 cm).

-

[Protein] is the concentration of protein in the assay in mg/mL.

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Recombinant Expression and Purification of Human this compound Thiolase

This protocol describes the expression of His-tagged human T2 in E. coli and its purification using nickel-affinity chromatography.

Materials:

-

Human ACAT1 cDNA in a suitable expression vector with an N-terminal His-tag (e.g., pET vector)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB broth and LB agar (B569324) plates containing the appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA agarose (B213101) resin

-

Sonicator

-

Centrifuge

Procedure:

-

Transformation and Expression:

-

Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.

-

Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble His-tagged T2 protein.

-

-

Purification:

-

Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

-

Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1-2 hours at 4°C to allow the His-tagged protein to bind.

-

Load the lysate-resin slurry onto a chromatography column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged T2 protein with 5-10 column volumes of Elution Buffer.

-

Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

-

Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

-

Site-Directed Mutagenesis of the ACAT1 Gene

This protocol outlines a general procedure for introducing a point mutation into the ACAT1 gene using a PCR-based method.

Materials:

-

Plasmid DNA containing the wild-type human ACAT1 gene

-

Two complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center

-

High-fidelity DNA polymerase (e.g., Pfu or Q5)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Primer Design:

-

Design two complementary primers that anneal to the same sequence on opposite strands of the plasmid.

-

The desired mutation should be located in the middle of the primers with at least 10-15 bases of correct sequence on both sides.

-

The primers should have a melting temperature (Tm) ≥ 78°C.

-

-

PCR Amplification:

-

Set up the PCR reaction as follows:

-

Plasmid DNA template (5-50 ng)

-

Forward mutagenic primer (125 ng)

-

Reverse mutagenic primer (125 ng)

-

High-fidelity DNA polymerase

-

dNTPs

-

Reaction buffer

-

-

Perform PCR using the following general cycling conditions (optimize as needed):

-

Initial denaturation: 95°C for 30 seconds

-

18-25 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 1 minute

-

Extension: 68°C for 1 minute per kb of plasmid length

-

-

Final extension: 68°C for 5 minutes

-

-

-

DpnI Digestion:

-

Add 1 µL of DpnI enzyme directly to the PCR product.

-

Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

-

Transformation and Selection:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformation mixture on an LB agar plate containing the appropriate antibiotic.

-

Incubate overnight at 37°C.

-

-

Verification:

-

Pick several colonies and grow them in liquid culture.

-

Isolate the plasmid DNA using a miniprep kit.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Mandatory Visualizations

Signaling Pathways

Caption: Isoleucine Catabolism Pathway.

Caption: Ketone Body Metabolism.

Experimental Workflows

Caption: Workflow for Enzyme Activity Assay.

Logical Relationships

Caption: Catalytic Cycle of T2 Thiolase.

References

- 1. (PDF) Mitochondrial Acetoacetyl-CoA Thiolase (T2) [research.amanote.com]

- 2. static.igem.org [static.igem.org]

- 3. orpha.net [orpha.net]

- 4. Recent advances in understanding beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase, T2) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Beta-ketothiolase deficiency (T2) – Baby Detect [babydetect.be]

- 7. Ketone bodies - Wikipedia [en.wikipedia.org]

- 8. Ketone body metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Beta-ketothiolase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 11. uniprot.org [uniprot.org]

The Crossroads of Metabolism: A Technical Guide to the Interplay of 2-Methylacetoacetyl-CoA, Propionyl-CoA, and Acetyl-CoA

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the critical metabolic linkage between 2-Methylacetoacetyl-CoA and the production of propionyl-CoA and acetyl-CoA. This whitepaper, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the biochemical pathways, enzymatic kinetics, and experimental methodologies central to understanding this metabolic nexus. The guide aims to serve as a foundational resource for investigating related inborn errors of metabolism and for the development of novel therapeutic strategies.

Executive Summary

The catabolism of the branched-chain amino acid isoleucine converges with major energy-producing pathways through the metabolism of this compound. This intermediate is a key substrate for the mitochondrial enzyme this compound thiolase (T2), which catalyzes its cleavage into two vital metabolic building blocks: propionyl-CoA and acetyl-CoA. This guide elucidates the intricate details of this conversion and the subsequent metabolic fates of the products, providing a technical overview for advanced research and therapeutic development.

The Central Pathway: Isoleucine Catabolism to TCA Cycle Intermediates

The breakdown of isoleucine is a multi-step process that occurs within the mitochondria. A critical juncture in this pathway is the thiolytic cleavage of this compound.

The Key Enzymatic Step: this compound Thiolase

The pivotal reaction is catalyzed by mitochondrial acetoacetyl-CoA thiolase (T2), also known as β-ketothiolase. This enzyme facilitates the conversion of this compound into propionyl-CoA and acetyl-CoA[1][2]. This reaction is not only crucial for isoleucine degradation but is also involved in ketone body metabolism[1][2]. A deficiency in this enzyme leads to the inborn error of metabolism known as β-ketothiolase deficiency, characterized by the accumulation of 2-methylacetoacetic acid[2][3][4].

The Fate of Propionyl-CoA

Propionyl-CoA, a three-carbon acyl-CoA, enters a dedicated pathway to be converted into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This conversion involves a series of three enzymatic reactions.

-

Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA[5][6][7].

-

Methylmalonyl-CoA Epimerase: This enzyme catalyzes the stereoisomerization of (S)-methylmalonyl-CoA to its (R)-enantiomer, (R)-methylmalonyl-CoA[8][9].

-

Methylmalonyl-CoA Mutase: Utilizing a vitamin B12-derived cofactor (adenosylcobalamin), this mutase rearranges the carbon skeleton of (R)-methylmalonyl-CoA to form succinyl-CoA[10].

Quantitative Data and Enzyme Kinetics

A thorough understanding of the metabolic flux through these pathways requires quantitative data on the kinetics of the involved enzymes. The following tables summarize key kinetic parameters reported in the literature.

| Enzyme | Substrate | Km | Vmax/kcat | Activators/Inhibitors | Source |

| This compound Thiolase (T2) | This compound | Similar to Acetoacetyl-CoA | ~3-fold increase with 40 mM K+ | Activator: K+, Cl- | [11][12] |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 mM | - | - | [5] |

| ATP | 0.08 mM | - | - | [5] | |

| Bicarbonate | 3.0 mM | - | - | [5] | |

| Methylmalonyl-CoA Epimerase (MCE) | (S)-Methylmalonyl-CoA | 79 µM | 240 s-1 | Activators: Ni2+, Co2+, Mg2+ | [13][14] |

| Methylmalonyl-CoA Mutase (MCM) | (R)-Methylmalonyl-CoA | - | 0.2-0.3 U/mg protein | Cofactor: Adenosylcobalamin | [15] |

| Adenosylcobalamin | Mutations can increase Km 40- to 900-fold | Vmax can be 0.2% to ~100% of wild-type | - | [16] |

Experimental Protocols

Accurate measurement of enzyme activities is crucial for both basic research and clinical diagnostics. This section provides an overview of established methodologies.

Assay for this compound Thiolase (T2) Activity

A coupled spectrophotometric assay is commonly employed to determine T2 activity.

Principle: The production of acetyl-CoA by T2 is coupled to the citrate synthase reaction. Citrate synthase condenses acetyl-CoA and oxaloacetate to form citrate. Oxaloacetate is generated from malate by malate dehydrogenase, a reaction that concomitantly reduces NAD+ to NADH. The rate of NADH formation, monitored by the increase in absorbance at 340 nm, is proportional to the thiolase activity[3].

Reaction Mixture:

-

175 mM Tris-HCl (pH 8.5)

-

0.12 mM CoA

-

2.0 mM Dithioerythritol (DTE)

-

2.6 mM Malate

-

0.14 mM NAD+

-

58 nkat Malate Dehydrogenase

-

18 nkat Citrate Synthase

-

0.05% (w/v) Bovine Serum Albumin

-

Recombinant or purified T2 enzyme

Procedure:

-

Combine all reagents except the substrate in a cuvette and incubate to establish a baseline reading.

-

Initiate the reaction by adding 20 µM this compound.

-

Monitor the increase in absorbance at 340 nm over time.

Assay for Propionyl-CoA Carboxylase (PCC) Activity

PCC activity can be measured using a radioactive assay or by HPLC.

Radioactive Assay Principle: This method measures the incorporation of radiolabeled bicarbonate ([14C]NaHCO3) into propionyl-CoA to form [14C]methylmalonyl-CoA[17][18].

Procedure Outline:

-

Incubate the enzyme source (e.g., cell lysate) with propionyl-CoA, ATP, and [14C]NaHCO3.

-

Stop the reaction by adding acid, which also removes unincorporated [14C]NaHCO3 as 14CO2.

-

The radioactivity remaining in the acid-stable product (methylmalonyl-CoA) is quantified by scintillation counting.

HPLC-Based Assay Principle: This method directly measures the formation of methylmalonyl-CoA from propionyl-CoA using high-performance liquid chromatography[19].

Procedure Outline:

-

Incubate the enzyme source with propionyl-CoA, ATP, and bicarbonate.

-

Terminate the reaction and deproteinize the sample.

-

Separate and quantify the substrate (propionyl-CoA) and product (methylmalonyl-CoA) using a C18 reverse-phase HPLC column with UV detection.

Assays for Methylmalonyl-CoA Epimerase (MCE) and Mutase (MCM) Activity

The activities of MCE and MCM are often measured using coupled assays with HPLC or UPLC-MS/MS detection.

MCE Coupled Assay Principle: The activity of MCE is determined by coupling its reaction to the MCM reaction. MCE converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA, which is then converted to succinyl-CoA by an excess of MCM. The MCE activity is quantified by measuring the disappearance of methylmalonyl-CoA via HPLC[14][20].

MCM Assay Principle: The activity of MCM is measured by monitoring the conversion of (R,S)-methylmalonyl-CoA to succinyl-CoA. The substrate and product are separated and quantified by HPLC or UPLC-MS/MS[21][22][23][24].

UPLC-MS/MS Procedure Outline:

-

Incubate the enzyme source with (R,S)-methylmalonyl-CoA (and adenosylcobalamin for total MCM activity).

-

Stop the reaction and process the sample.

-

Separate succinyl-CoA from methylmalonyl-CoA using ultra-high-performance liquid chromatography and quantify using tandem mass spectrometry.

Conclusion and Future Directions

The metabolic pathway from this compound to propionyl-CoA and acetyl-CoA represents a critical intersection of amino acid catabolism and central energy metabolism. A detailed understanding of the enzymes involved, their kinetics, and the methods to assay their activity is paramount for advancing our knowledge of metabolic regulation and for the diagnosis and treatment of related metabolic disorders. Future research, including metabolic flux analysis and the characterization of enzyme regulation, will further illuminate the complexities of this vital pathway and may unveil novel targets for therapeutic intervention.

References

- 1. 2-methylacetoacetyl-coenzyme A thiolase (beta-ketothiolase) deficiency: one disease - two pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylacetoacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiolase - Wikipedia [en.wikipedia.org]

- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 6. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]

- 18. Case Western Reserve University [case.edu]

- 19. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

Unraveling the Genetic Blueprint of 2-Methylacetoacetyl-CoA Thiolase Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetoacetyl-CoA thiolase deficiency (MATD), also known as beta-ketothiolase deficiency, is a rare autosomal recessive inborn error of metabolism that impairs the catabolism of the amino acid isoleucine and the utilization of ketone bodies as an energy source.[1][2] This technical guide provides a comprehensive overview of the genetic basis of MATD, focusing on the molecular pathology, diagnostic methodologies, and the functional consequences of mutations in the responsible gene.

The Genetic Core of MATD: The ACAT1 Gene

MATD is caused by mutations in the ACAT1 (acetyl-CoA acetyltransferase 1) gene, located on chromosome 11q22.3.[3][4] This gene encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme, a crucial component in two vital metabolic pathways. The T2 enzyme is a homotetramer and is activated by potassium ions.[5]

Mutations in the ACAT1 gene lead to a reduction or complete loss of T2 enzyme activity, preventing the proper breakdown of isoleucine and ketone bodies.[6] This enzymatic block results in the accumulation of toxic metabolic intermediates, leading to episodes of ketoacidosis, vomiting, dehydration, and lethargy, particularly during periods of illness or fasting.[1][2]

Over 100 pathogenic variants in the ACAT1 gene have been identified, including missense, nonsense, splice-site mutations, and small deletions or insertions.[6][7] While some mutations result in a complete loss of enzyme function, others lead to a partial deficiency with some residual enzyme activity.[7][8] Notably, a strong genotype-phenotype correlation has not been established for MATD.[7]

Quantitative Data on ACAT1 Mutations

The functional impact of ACAT1 mutations varies, leading to different levels of residual T2 enzyme activity. The frequency of specific mutations can also differ across populations.

Table 1: Residual T2 Enzyme Activity for Selected Missense ACAT1 Mutations

| Nucleotide Change | Amino Acid Change | Residual T2 Activity (%) | Reference |

| c.278A>G | p.Asn93Ser | 8 | [9] |

| c.455G>C | p.Gly152Ala | 0 | [7] |

| c.578T>G | p.Met193Arg | 0 | [7] |

| c.622C>T | p.Arg208 | 0 | [7] |

| c.623G>A | p.Arg208Gln | 0 | [7] |

| c.721dupA | p.Thr241Asnfs14 | Not determined | [10] |

| c.928G>C | p.Ala310Pro | Not determined | [10] |

| c.1012_1015dup | p.Ala339fs | 0 | [11] |

| c.1163G>T | p.Gly388Val | Not determined | [10] |

| c.473A>G | p.Asn158Ser | Not determined | [12] |

| c.1124A>G | Not specified | Not specified | |

| c.266G>C | Not specified | Not specified | |

| c.152C>T | p.Pro51Leu | Not determined |

Note: Residual activity is often determined by in vitro expression studies and may not perfectly correlate with the in vivo phenotype.

Table 2: Frequency of Common ACAT1 Mutations in Specific Populations

| Mutation | Population | Allele Frequency/Comments | Reference |

| p.Arg208* | Vietnamese | Accounts for 66% of mutant alleles in Vietnamese patients. | [7] |

| c.1006-1G>C | Vietnamese | Second most common variant in Vietnamese patients. | [7] |

| p.Met193Arg | Indian | A common mutation in the Indian population. | [11] |

| c.1124A>G | Chinese | Relatively high mutation frequency. | |

| c.266G>C | Vietnamese | High frequency. |

Affected Metabolic Pathways

The deficiency of the T2 enzyme disrupts the final steps of two crucial metabolic pathways: isoleucine catabolism and ketone body metabolism.

Isoleucine Catabolism Pathway

The T2 enzyme catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA in the final step of isoleucine degradation. A deficiency in T2 leads to the accumulation of upstream metabolites.

Ketone Body Metabolism (Ketolysis)

In extrahepatic tissues, the T2 enzyme is essential for the breakdown of ketone bodies (ketolysis) for energy production. It catalyzes the conversion of acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the Krebs cycle.

Experimental Protocols

Accurate diagnosis of MATD relies on a combination of clinical presentation, biochemical analyses, and molecular genetic testing.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a cornerstone for the initial diagnosis of MATD. During ketoacidotic episodes, the urine of affected individuals shows a characteristic pattern of elevated organic acids.

Methodology:

-

Sample Collection: A random urine sample is collected in a sterile, preservative-free container and stored frozen until analysis.

-

Sample Preparation:

-

An aliquot of urine, normalized to creatinine (B1669602) concentration, is used.

-

Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added.

-

Keto acids are stabilized by oximation with hydroxylamine (B1172632) hydrochloride.

-

The sample is acidified (pH < 2) with HCl.

-

Organic acids are extracted into an organic solvent (e.g., ethyl acetate).

-

The organic extract is evaporated to dryness under a stream of nitrogen.

-

-

Derivatization: The dried residue is derivatized to form volatile trimethylsilyl (B98337) (TMS) esters using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The organic acids are separated on a capillary column and identified based on their retention times and mass spectra.

-

Characteristic elevated metabolites in MATD include 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine.

-

Plasma Acylcarnitine Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This analysis provides further evidence for MATD by detecting the accumulation of specific acylcarnitine species.

Methodology:

-

Sample Collection: A plasma sample is collected in a heparinized or EDTA tube.

-

Sample Preparation:

-

Proteins are precipitated by adding acetonitrile (B52724) containing isotopically labeled internal standards.

-

The sample is centrifuged, and the supernatant is collected.

-

-

UHPLC-MS/MS Analysis:

-

The supernatant is injected into a UHPLC system coupled to a tandem mass spectrometer.

-

Acylcarnitines are separated by liquid chromatography.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify specific acylcarnitine species.

-

In MATD, an elevation of 2-methyl-3-hydroxybutyrylcarnitine (C5-OH) is a characteristic finding. UHPLC can separate this from its isomer, 3-hydroxyisovalerylcarnitine, which is elevated in other disorders.

-

Mitochondrial Acetoacetyl-CoA Thiolase (T2) Enzyme Assay in Cultured Fibroblasts

Confirmation of MATD is achieved by measuring the T2 enzyme activity in cultured skin fibroblasts.

Methodology:

-

Cell Culture: Fibroblasts are obtained from a skin biopsy and cultured under standard conditions.

-

Cell Lysate Preparation: Confluent fibroblasts are harvested and lysed to release the mitochondrial enzymes.

-

Spectrophotometric Assay:

-

The assay measures the thiolytic cleavage of acetoacetyl-CoA to two molecules of acetyl-CoA.

-

The reaction is monitored by the decrease in absorbance of acetoacetyl-CoA at 303 nm.

-

The assay is performed in the presence and absence of potassium ions (K+), as the mitochondrial T2 enzyme is specifically activated by K+.

-

The K+-stimulated activity is calculated by subtracting the activity in the absence of K+ from the total activity in the presence of K+.

-

A significant reduction in K+-stimulated acetoacetyl-CoA thiolase activity is diagnostic for MATD.

-

Protein concentration of the cell lysate is determined to normalize the enzyme activity.

-

Diagnostic and Research Workflow

The following diagram illustrates a typical workflow for the investigation of suspected MATD.

Conclusion

A thorough understanding of the genetic basis of this compound thiolase deficiency is paramount for accurate diagnosis, genetic counseling, and the development of potential therapeutic strategies. The identification of pathogenic mutations in the ACAT1 gene, coupled with detailed biochemical and enzymatic analyses, provides a complete picture of this metabolic disorder. This guide serves as a technical resource for professionals in the field, summarizing the core genetic and experimental aspects of MATD to facilitate further research and drug development efforts aimed at improving the lives of individuals affected by this rare condition.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microplate Assays for Spectrophotometric Measurement of Mitochondrial Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACAT1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Mutation update on ACAT1 variants associated with mitochondrial acetoacetyl‐CoA thiolase (T2) deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. Frontiers | Two Infants With Beta-Ketothiolase Deficiency Identified by Newborn Screening in China [frontiersin.org]

- 9. Clinical and Mutational Characterizations of Ten Indian Patients with Beta-Ketothiolase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic Testing - Ketothiolase, deficiency ..., (Beta ketothiolase deficiency) - Gen ACAT1. - IVAMI [ivami.com]

- 11. womenshealth.labcorp.com [womenshealth.labcorp.com]

- 12. A Novel Mutation in ACAT1 Causing Beta-Ketothiolase Deficiency in a 4-Year-Old Sri Lankan Boy with Metabolic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Localization and Regulation of 2-Methylacetoacetyl-CoA Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular localization and intricate regulatory mechanisms governing the metabolism of 2-methylacetoacetyl-CoA. This pivotal intermediate sits (B43327) at the crossroads of isoleucine catabolism and ketone body metabolism, making its metabolic fate a critical determinant of cellular energy homeostasis. This document delves into the subcellular location of the key enzymatic players, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for the investigation of this metabolic nexus. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex interplay of factors that regulate this compound metabolism. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

This compound is a crucial metabolic intermediate derived from the catabolism of the branched-chain amino acid isoleucine. Its processing is intrinsically linked to the pathways of ketone body synthesis and utilization, placing it at a critical juncture in cellular energy management. The primary enzyme responsible for the metabolism of this compound is mitochondrial acetoacetyl-CoA thiolase (also known as acetyl-CoA acetyltransferase 1, ACAT1, or T2).[1][2] This enzyme catalyzes the thiolytic cleavage of this compound into propionyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[3][4]

Deficiencies in the metabolism of this compound, typically due to mutations in the ACAT1 gene, lead to the rare autosomal recessive disorder known as β-ketothiolase deficiency.[2][5] This condition is characterized by the accumulation of toxic organic acids, leading to episodes of severe ketoacidosis.[6] A thorough understanding of the cellular localization of the involved enzymes and the regulatory networks that control the flux through this pathway is therefore essential for the development of diagnostic and therapeutic strategies for this and related metabolic disorders.

Cellular Localization of this compound Metabolism

The catabolism of isoleucine, leading to the formation of this compound, and its subsequent cleavage occur primarily within the mitochondrial matrix .[1][2][7] This localization is consistent with the mitochondrial residence of the key enzyme, mitochondrial acetoacetyl-CoA thiolase (ACAT1).[1][2] The mitochondrial localization of this pathway is significant as it directly links the breakdown of this amino acid to the central hub of cellular energy production, the TCA cycle, and the electron transport chain.

Several experimental techniques can be employed to confirm the mitochondrial localization of the enzymes involved in this compound metabolism. These methods are detailed in the Experimental Protocols section of this guide and include:

-

Subcellular Fractionation: This classical biochemical technique separates cellular components based on their size and density, allowing for the isolation of a mitochondrial fraction for subsequent enzymatic assays or western blotting.

-

Immunofluorescence Microscopy: Using antibodies specific to the enzyme of interest, its location within the cell can be visualized and co-localized with known mitochondrial markers.

-

Expression of Tagged Proteins: Genetically engineering cells to express the enzyme with a fluorescent tag (e.g., GFP) allows for direct visualization of its subcellular localization in living cells.

Key Enzymes and Their Kinetic Properties

The central enzyme in the metabolism of this compound is mitochondrial acetoacetyl-CoA thiolase (ACAT1) . This enzyme exhibits broad substrate specificity, acting on both acetoacetyl-CoA in ketone body metabolism and this compound derived from isoleucine catabolism.[1][8]

Quantitative Data on Enzyme Kinetics

While extensive kinetic data for ACAT1 with acetoacetyl-CoA as a substrate is available, specific kinetic parameters for this compound are less commonly reported. However, studies have shown that ACAT1 can degrade both acetoacetyl-CoA and this compound with similar catalytic efficiencies.[8] The activity of ACAT1 is notably activated by potassium ions.[1]

| Enzyme | Substrate | K_m_ | V_max_ | Source |

| Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) | This compound | Data not readily available | Data not readily available | [8] |

| Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1) | Acetoacetyl-CoA | ~50 µM | Decreased in ulcerative colitis | [9] |

Note: The kinetic parameters for enzymes can vary depending on the experimental conditions (pH, temperature, ion concentration). The values presented here are for illustrative purposes. It has been noted that ACAT1 degrades acetoacetyl-CoA and this compound with similar catalytic efficiencies.[8]

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated to meet the cell's energetic demands and to prevent the toxic accumulation of metabolic intermediates. This regulation occurs at multiple levels, including hormonal control of substrate availability and transcriptional regulation of key enzymes.

Hormonal Regulation

The flux through the isoleucine catabolic pathway is influenced by hormones that regulate overall amino acid and energy metabolism.

-

Insulin (B600854): In the fed state, insulin promotes protein synthesis and storage, thereby reducing the catabolism of amino acids, including isoleucine.

-

Glucagon (B607659) and Cortisol: During periods of fasting or stress, glucagon and cortisol stimulate the breakdown of proteins, increasing the availability of amino acids for gluconeogenesis and energy production. This leads to an increased flux through the isoleucine degradation pathway and, consequently, higher levels of this compound.

Transcriptional Regulation by PPARα

The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor and transcription factor that plays a central role in the regulation of lipid and energy metabolism.[10][11] PPARα is activated by fatty acids and their derivatives and upregulates the expression of genes involved in fatty acid oxidation and ketogenesis.[10]

There is evidence to suggest that PPARα also plays a role in regulating amino acid catabolism.[12] While the direct regulation of the ACAT1 gene by PPARα in the specific context of isoleucine catabolism is an area of ongoing research, it is known that OEA binding to PPARα in hepatocytes activates the transcription of PPARα-target genes that control ketogenesis, including ACAT1.[13] This suggests a potential mechanism for the coordinated regulation of both ketone body metabolism and the final steps of isoleucine degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Isolation of Mitochondria from Liver Tissue

This protocol describes the isolation of mitochondria from fresh liver tissue using differential centrifugation.

Materials:

-

Homogenization buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES-KOH (pH 7.4), 1 mM EGTA, and 0.1% (w/v) BSA (fatty acid-free).

-

Wash buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES-KOH (pH 7.4).

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-